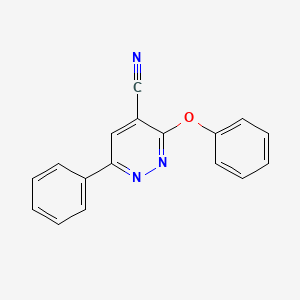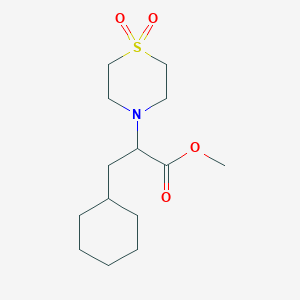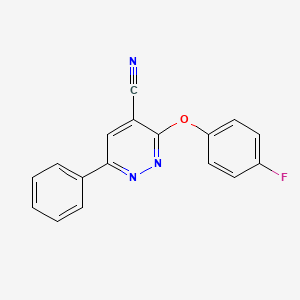
3-Phenoxy-6-phenylpyridazine-4-carbonitrile
Overview
Description
3-Phenoxy-6-phenylpyridazine-4-carbonitrile is a heterocyclic compound that belongs to the pyridazine family. Pyridazines are known for their diverse biological activities and are used in various fields such as pharmaceuticals, agrochemicals, and materials science. The compound’s structure consists of a pyridazine ring substituted with phenoxy and phenyl groups, as well as a carbonitrile group, which contributes to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Phenoxy-6-phenylpyridazine-4-carbonitrile typically involves the following steps:
Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the reaction of hydrazine with a suitable dicarbonyl compound, such as a diketone or dialdehyde.
Substitution Reactions: The phenoxy and phenyl groups are introduced through substitution reactions. This can be achieved by reacting the pyridazine ring with phenol and benzene derivatives under appropriate conditions.
Introduction of the Carbonitrile Group: The carbonitrile group is introduced through a cyanation reaction, where a suitable cyanating agent, such as sodium cyanide or potassium cyanide, is used.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and reproducibility .
Chemical Reactions Analysis
Types of Reactions
3-Phenoxy-6-phenylpyridazine-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced derivatives.
Substitution: The phenoxy and phenyl groups can undergo substitution reactions with nucleophiles or electrophiles, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous solvents under inert atmosphere.
Substitution: Nucleophiles (e.g., amines, thiols), electrophiles (e.g., alkyl halides); reactions are conducted in polar or non-polar solvents depending on the reagents used.
Major Products
The major products formed from these reactions include oxidized, reduced, and substituted derivatives of this compound, each with distinct chemical and biological properties .
Scientific Research Applications
3-Phenoxy-6-phenylpyridazine-4-carbonitrile has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial, anticancer, and anti-inflammatory activities.
Medicine: Explored as a lead compound in drug discovery programs targeting various diseases.
Industry: Utilized in the development of agrochemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Phenoxy-6-phenylpyridazine-4-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
3-Phenylpyridazine-4-carbonitrile: Lacks the phenoxy group, resulting in different chemical and biological properties.
6-Phenylpyridazine-4-carbonitrile: Lacks the phenoxy group, leading to variations in reactivity and activity.
3-Phenoxy-4-pyridazinecarbonitrile: Lacks the phenyl group, affecting its overall properties.
Uniqueness
3-Phenoxy-6-phenylpyridazine-4-carbonitrile is unique due to the presence of both phenoxy and phenyl groups, which contribute to its distinct chemical reactivity and biological activity. This combination of substituents enhances its potential as a versatile compound in various scientific and industrial applications.
Properties
IUPAC Name |
3-phenoxy-6-phenylpyridazine-4-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11N3O/c18-12-14-11-16(13-7-3-1-4-8-13)19-20-17(14)21-15-9-5-2-6-10-15/h1-11H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFHAUEIYEGWWEN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C(C(=C2)C#N)OC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301252536 | |
| Record name | 4-Pyridazinecarbonitrile, 3-phenoxy-6-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301252536 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
338751-72-7 | |
| Record name | 4-Pyridazinecarbonitrile, 3-phenoxy-6-phenyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=338751-72-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Pyridazinecarbonitrile, 3-phenoxy-6-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301252536 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[4-(4-Nitrophenyl)piperazino]ethyl 3-chlorobenzenecarboxylate](/img/structure/B3127768.png)
![2-[4-[2-nitro-4-(trifluoromethyl)phenyl]piperazin-1-yl]ethyl Thiophene-2-carboxylate](/img/structure/B3127769.png)
![6-methyl-1-[(4-methylphenyl)methyl]-2-oxo-N-[3-(trifluoromethyl)phenyl]-3,4-dihydropyridine-5-carboxamide](/img/structure/B3127783.png)
![N'-[(4-nitrophenyl)methylene]-3-phenyl-1H-indole-2-carbohydrazide](/img/structure/B3127788.png)
![N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-5-iodo-2-pyridinamine](/img/structure/B3127790.png)

![{2-methyl-5-[4-(methylsulfonyl)phenyl]-1-[3-(trifluoromethyl)phenyl]-1H-pyrrol-3-yl}methanol](/img/structure/B3127805.png)
![8-Methyl-4-(trifluoromethyl)-2-[3-(trifluoromethyl)phenoxy]quinoline](/img/structure/B3127813.png)
![(6E)-1-[(4-fluorophenyl)methyl]-6-[(4-methoxyphenyl)methylidene]piperazine-2,5-dione](/img/structure/B3127816.png)
![N-[3-(hydrazinecarbonyl)thiophen-2-yl]acetamide](/img/structure/B3127822.png)
![2-[(methylsulfonyl)amino]-3-Thiophenecarboxylic acid methyl ester](/img/structure/B3127828.png)
![Ethyl 2-[4-bromo-2-methoxy-6-[[3-(trifluoromethyl)phenyl]iminomethyl]phenoxy]acetate](/img/structure/B3127833.png)

![N-[bis(ethylsulfanyl)methyl]-N'-[4-(trifluoromethoxy)phenyl]urea](/img/structure/B3127855.png)
